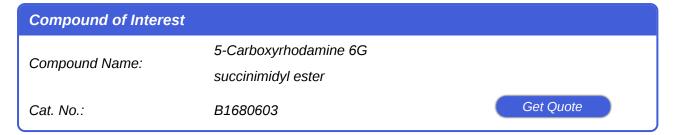


5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE), a fluorescent dye widely utilized in biological research. This document covers its chemical structure, physicochemical properties, and common applications, with a focus on protein and oligonucleotide labeling. Experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile fluorescent probe.

Core Properties of 5-CR6G-SE

5-CR6G-SE is an amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. It is commercially available as a single 5-isomer or as a mixture of 5- and 6-isomers. The single isomer is often preferred for applications requiring high reproducibility.[1][2]

The key physicochemical properties of 5-CR6G-SE are summarized in the table below:



Property	Value	Reference(s)
Molecular Formula	C31H29N3O7	[3]
Molecular Weight	555.59 g/mol	[3]
Excitation Maximum (\(\lambda\)ex)	~525 nm	[3]
Emission Maximum (λem)	~550 nm	[3]
Solubility	DMSO, DMF	[3]
Reactive Group	Succinimidyl Ester (SE)	
Target Functional Group	Primary Amines (-NH2)	_

Experimental Protocols General Protocol for Protein Labeling with 5-CR6G-SE

This protocol provides a general workflow for the covalent labeling of proteins with 5-CR6G-SE. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- 5-CR6G-SE
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)
- Reaction tubes
- Spectrophotometer

Procedure:



- Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a
 concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be
 avoided as they will compete for reaction with the dye.
- Prepare 5-CR6G-SE Stock Solution: Immediately before use, dissolve 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the 5-CR6G-SE stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
 - Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of 5-CR6G-SE (~525 nm).
 - The DOL can be calculated using the following formula: DOL = (A_max × ϵ _protein) / [(A_280 (A_max × CF)) × ϵ _dye] Where:
 - A max is the absorbance at the dye's maximum absorbance wavelength.
 - A 280 is the absorbance at 280 nm.
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - ε_dye is the molar extinction coefficient of the dye at its A_max.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.2-0.3 for rhodamine dyes).

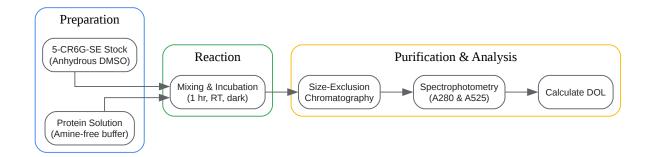


Oligonucleotide Labeling

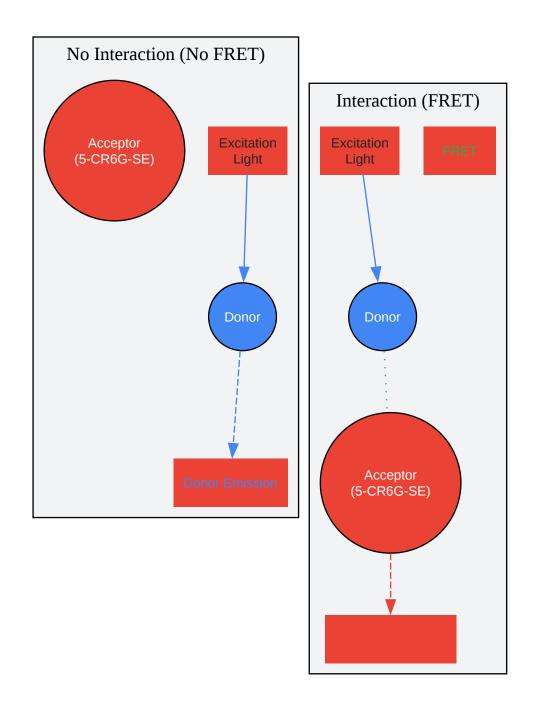
5-CR6G-SE is also frequently used for labeling amine-modified oligonucleotides. The succinimidyl ester reacts with the primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide. The general principle of the labeling reaction is similar to that of protein labeling, involving the reaction of the amine-modified oligonucleotide with the dye in an appropriate buffer, followed by purification to remove the unreacted dye.

Visualizations
Workflow for Protein Labeling with 5-CR6G-SE









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References

- 1. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 2. unige.ch [unige.ch]
- 3. stratech.co.uk [stratech.co.uk]
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